molecular formula C32H56N2O2 B3026132 N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide

N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide

Cat. No.: B3026132
M. Wt: 500.8 g/mol
InChI Key: IXLSSEJDKSHOEN-SDRVUZNUSA-N
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Description

    OH-Chol: (CAS 191173-82-7) is a crystalline solid with the chemical formula CHNO. It belongs to the sterol lipid class.

  • The compound’s full name is N-[2-[(2-hydroxyethyl)amino]ethyl]-(3β)-cholest-5-ene-3-carboxamide .
  • OH-Chol is a cholesterol derivative modified with a cationic amino group.
  • It has been used in various applications, including siRNA delivery and gene silencing.
  • Preparation Methods

      Synthetic Routes: Specific synthetic routes for OH-Chol are not widely documented. it can be synthesized through chemical modifications of cholesterol.

      Reaction Conditions: Details on reaction conditions are limited, but OH-Chol likely involves amidation reactions to introduce the amino group.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactions: OH-Chol may undergo various reactions typical of cholesterol derivatives, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, amidation reactions typically involve amine coupling reagents.

      Major Products: OH-Chol itself is a significant product, but its derivatives may have applications in drug delivery and gene therapy.

  • Scientific Research Applications

    Comparison with Similar Compounds

    • OH-Chol’s uniqueness lies in its cationic modification, which enhances its gene delivery properties.
    • Similar Compounds: Other cationic lipids, such as DOTAP and Lipofectamine, serve similar purposes.

    Remember that OH-Chol’s detailed synthesis and industrial production methods may require further investigation. Researchers continue to explore its potential in drug delivery and gene therapy . . .

    Properties

    IUPAC Name

    (3S,8S,9S,10R,13R,14S,17R)-N-[2-(2-hydroxyethylamino)ethyl]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H56N2O2/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-25-21-24(30(36)34-18-17-33-19-20-35)13-15-31(25,4)29(26)14-16-32(27,28)5/h9,22-24,26-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,24+,26+,27-,28+,29+,31+,32-/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IXLSSEJDKSHOEN-SDRVUZNUSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCCNCCO)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCCNCCO)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H56N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    500.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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